12-Hydoxy Loratadine
Description
Overview of Loratadine (B1675096) Biotransformation Pathways
The metabolism of loratadine is characterized by several key chemical reactions, primarily oxidation and glucuronidation. researchgate.netnih.gov These processes modify the drug's structure, altering its activity and facilitating its excretion from the body.
The principal metabolic transformation that loratadine undergoes is descarboethoxylation, which is the removal of the ethyl carbamate (B1207046) group. nih.govthieme-connect.com This reaction yields desloratadine (B1670295) (DCL), the major active metabolite, which itself possesses potent antihistaminic properties. medcentral.comnih.gov This conversion is mediated by multiple CYP isoenzymes.
Studies using human liver microsomes have identified CYP3A4 and CYP2D6 as the main enzymes responsible for the formation of desloratadine. medcentral.comingentaconnect.com Other isoforms, including CYP1A1 and CYP2C19, also contribute to this process, though to a lesser extent. ingentaconnect.comnih.gov The involvement of multiple enzymes suggests a robust and versatile metabolic pathway for the activation of loratadine.
A secondary, but notable, metabolic route involves the direct oxidation of the parent loratadine molecule at various positions, a process known as hydroxylation. ingentaconnect.comnih.gov This pathway runs parallel to the formation of desloratadine and produces a variety of hydroxylated loratadine metabolites.
Table 1: Major Cytochrome P450 Isoforms Involved in Loratadine Metabolism
| Enzyme | Role in Loratadine Metabolism | Reference |
|---|---|---|
| CYP3A4 | Primary enzyme in the conversion of loratadine to desloratadine. | medcentral.comingentaconnect.com |
| CYP2D6 | Secondary, but significant, enzyme in the conversion to desloratadine. | medcentral.comingentaconnect.com |
| CYP1A1 | Contributes to the formation of desloratadine and hydroxylated loratadine. | ingentaconnect.comnih.gov |
| CYP2C19 | Minor contributor to the formation of desloratadine. | ingentaconnect.comnih.gov |
| Other CYPs | CYP1A2, CYP2B6, CYP2C8, and CYP2C9 catalyze the formation of hydroxylated loratadine. | ingentaconnect.comnih.gov |
The metabolic cascade of loratadine results in a diverse array of products.
Major Metabolite: Desloratadine (descarboethoxyloratadine) is unequivocally the major metabolite of loratadine. austell.co.zanih.gov Following its formation, desloratadine itself is subject to further extensive metabolism, primarily through hydroxylation (e.g., to 3-hydroxy-desloratadine) and subsequent glucuronidation. researchgate.netdrugbank.com
Minor Metabolites: Research has identified several other metabolites formed directly from loratadine. These include various "hydroxylated loratadine" compounds. ingentaconnect.comnih.gov Studies involving in-vitro incubations with recombinant human P450 enzymes confirm the generation of these hydroxylated forms of the parent drug alongside desloratadine. ingentaconnect.com One study in animals noted that a glucuronide conjugate of an aliphatic hydroxylated loratadine was a major circulating metabolite in mice and monkeys, highlighting species-specific differences in metabolic pathways. nih.govresearchgate.net
Primary Metabolic Routes of Loratadine
Contextualization of 12-Hydroxy Loratadine within the Loratadine Metabolic Cascade
12-Hydroxy Loratadine, chemically identified as Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo nih.govdrugbank.comcyclohepta[1,2-b]pyridin-11-yl)-4-hydroxypiperidine-1-carboxylate, is one of the hydroxylated metabolites formed directly from the parent drug. This compound results from oxidation on the piperidine (B6355638) ring of the loratadine molecule. researchgate.net
The direct metabolic precursor to 12-Hydroxy Loratadine is the parent compound, loratadine. Its formation does not proceed via the major metabolite, desloratadine. Instead, it is the product of a parallel pathway where loratadine itself undergoes hydroxylation. ingentaconnect.comnih.gov This oxidative reaction is catalyzed by several cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4, which have all been shown to generate hydroxylated loratadine in vitro. ingentaconnect.com
Properties
Molecular Formula |
C₂₂H₂₅ClN₂O₃ |
|---|---|
Molecular Weight |
400.9 |
Synonyms |
Ethyl 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-4-hydroxypiperidine-1-carboxylate |
Origin of Product |
United States |
Enzymatic and Mechanistic Aspects of 12 Hydroxy Loratadine Formation
Elucidation of Cytochrome P450 Enzyme Involvement in Hydroxylation
Identification of Specific CYP Isoforms (e.g., CYP3A4, CYP2D6, CYP1A1, CYP2C19)
Multiple studies have consistently implicated several CYP isoforms in the metabolism of loratadine (B1675096). The primary enzymes involved in the conversion of loratadine to its major active metabolite, descarboethoxyloratadine (desloratadine), are CYP3A4 and CYP2D6. nih.govpatsnap.comefda.gov.et Further investigations have revealed that the metabolism of loratadine is also catalyzed by other isoforms, including CYP1A1 and CYP2C19, and to a lesser extent by CYP1A2, CYP2B6, CYP2C8, and CYP2C9. researchgate.netdrugbank.comresearchgate.net
Reaction Phenotyping Studies using Recombinant Enzymes
Reaction phenotyping studies are crucial for pinpointing the specific enzymes responsible for a drug's metabolism. researchgate.netekb.egfda.gov These studies often utilize recombinant human CYP enzymes, which are individual CYP isoforms expressed in a cellular system, allowing for the direct assessment of their metabolic capabilities. nih.gov
Kinetic Characterization of Enzymatic Hydroxylation (e.g., Vmax, Km)
Understanding the kinetics of enzymatic reactions, specifically the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), is fundamental to characterizing the efficiency of an enzyme in metabolizing a substrate. liverpool.ac.uk Kinetic analyses of loratadine metabolism have been performed by measuring the rate of disappearance of the parent compound and the production rate of its metabolites.
Kinetic studies with recombinant enzymes have further detailed the contributions of specific isoforms. For instance, the clearance values (Vmax/Km) for loratadine disappearance were significantly higher for CYP3A4 (135.7 µl/min/mg protein) compared to CYP2D6 (15.45 µl/min/mg protein), indicating a more efficient metabolic clearance by CYP3A4. internationalscholarsjournals.comresearchgate.net While specific kinetic data for the formation of 12-hydroxy loratadine are not extensively reported, the kinetic profiling of the major metabolic pathways provides a framework for understanding the enzymatic efficiency of loratadine's hydroxylation reactions.
Role of Other Drug-Metabolizing Enzymes in 12-Hydroxy Loratadine Pathways
While cytochrome P450 enzymes are the primary drivers of phase I metabolism, other enzyme systems can also play a role in the metabolic fate of drugs and their metabolites.
Contribution of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the oxidation of various xenobiotics. nih.gov FMOs are known to metabolize amine-containing compounds. nih.gov While the primary metabolic pathways of loratadine are dominated by CYP enzymes, the potential contribution of FMOs, particularly in the formation of specific oxidized metabolites, cannot be entirely ruled out without specific investigation. Reaction phenotyping studies can also be designed to include recombinant human FMO enzymes to assess their potential role. nih.gov
Potential for Phase II Metabolism (e.g., Glucuronidation, Sulfation) of 12-Hydroxy Loratadine
Following phase I hydroxylation, the resulting metabolites, such as 12-hydroxy loratadine, can undergo phase II conjugation reactions. nih.govslideshare.net These reactions, including glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body. slideshare.netlongdom.org
Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article focusing solely on the chemical compound "12-Hydroxy Loratadine" as per the requested outline.
The existing research on loratadine metabolism extensively covers its primary conversion to the active metabolite, desloratadine (B1670295) (descarboethoxyloratadine), and the subsequent hydroxylation of desloratadine to metabolites such as 3-hydroxy-desloratadine, 5-hydroxy-desloratadine, and 6-hydroxy-desloratadine. nih.govingentaconnect.comnih.govresearchgate.net
While studies confirm that the parent drug, loratadine, also undergoes hydroxylation, the specific isomers are generally referred to as "hydroxylated loratadine" or "mono hydroxyloratadine" without definitive identification of the hydroxylation position, such as the 12-position. nih.govingentaconnect.comnih.gov For instance, research has identified that CYP3A4 can produce several hydroxylated loratadine metabolites, but their precise structures are not fully elucidated in the provided literature. ingentaconnect.com Similarly, studies in animal models have detected glucuronide conjugates of "aliphatic hydroxylated loratadine" as major circulating metabolites in mice and monkeys, but the exact site of hydroxylation is not specified. nih.gov
Consequently, there is no specific information available in the search results regarding the enzymatic and mechanistic aspects of 12-Hydroxy Loratadine formation or any investigations into interspecies differences for this particular compound. To maintain scientific accuracy and adhere strictly to the provided instructions, an article on "12-Hydroxy Loratadine" cannot be generated from the currently available information.
Preclinical Pharmacokinetics and Disposition of 12 Hydroxy Loratadine
Absorption and Distribution Studies in Non-Human Models
In Vitro Permeability Assessment (e.g., Caco-2, PAMPA Models)
In vitro permeability models are essential tools for predicting the oral absorption of drug compounds. The Caco-2 cell line, derived from human colorectal carcinoma, is a well-established model that mimics the intestinal epithelial barrier. evotec.com When cultured, these cells differentiate into polarized enterocytes with tight junctions, expressing various transporters and enzymes found in the human intestine. evotec.comsrce.hr This model is valuable for assessing both passive diffusion and carrier-mediated transport, including active uptake and efflux. evotec.com
Another widely used method is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov PAMPA is a non-cell-based assay that evaluates a compound's ability to passively diffuse across an artificial lipid membrane. srce.hr It is a high-throughput and cost-effective method for screening compounds in early drug discovery. nih.gov While PAMPA is limited to assessing passive permeability, it provides valuable information that, when used in conjunction with Caco-2 data, can help elucidate the primary mechanisms of a drug's absorption. evotec.com
For Loratadine (B1675096), the parent compound of 12-Hydroxy Loratadine, studies have utilized Caco-2 cell monolayers to classify it as a Class II drug under the Biopharmaceutics Classification System (BCS), indicating low solubility and high permeability. researchgate.net Desloratadine (B1670295), another active metabolite of Loratadine, has also been shown to have high in vitro permeability in both Caco-2 and PAMPA models. farmaceut.org Given that 12-Hydroxy Loratadine is a hydroxylated metabolite of Desloratadine, it is anticipated to share similar permeability characteristics, though specific data for 12-Hydroxy Loratadine in these models is not extensively detailed in the provided search results.
Table 1: In Vitro Permeability Models
| Model | Description | Primary Assessment |
| Caco-2 | Human colorectal carcinoma cell line that forms a polarized monolayer resembling intestinal epithelial cells. evotec.comsrce.hr | Passive diffusion, active transport (uptake and efflux), and paracellular transport. evotec.com |
| PAMPA | Parallel Artificial Membrane Permeability Assay using an artificial lipid membrane. nih.gov | Passive diffusion only. srce.hr |
Tissue Distribution Profiling in Animal Models
Preclinical studies in animal models, such as rats, are crucial for understanding how a drug and its metabolites distribute throughout the body. Following oral administration of Loratadine to rats, the parent drug, its primary active metabolite Desloratadine (DL), and other active metabolites were found to be widely distributed in various tissues. ebi.ac.ukresearchgate.netthieme-connect.com
High concentrations of Loratadine, DL, and its hydroxylated metabolites (including 5-OH-DL, and 6-OH-DL) were observed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. ebi.ac.ukresearchgate.netthieme-connect.com The significant presence in the spleen and thymus, which are key immune-regulatory tissues, suggests a potential for these compounds to exert effects on immune-mediated processes. ebi.ac.ukresearchgate.netthieme-connect.com
Specifically, the concentrations of Loratadine and its metabolites were notably higher in the spleen compared to the thymus. ebi.ac.ukresearchgate.netthieme-connect.com The liver, as the primary site of metabolism, also showed high concentrations of these compounds. thieme-connect.com Interestingly, Loratadine itself showed a greater tendency to distribute into the heart compared to its metabolites. ebi.ac.ukresearchgate.netthieme-connect.com In rats, distribution was extensive, with tissue-to-plasma concentration ratios greater than one, particularly in the liver and bowel. europa.eu
Table 2: Tissue Distribution of Loratadine and its Metabolites in Rats
| Tissue | Relative Concentration | Reference |
| Liver | High | ebi.ac.ukresearchgate.netthieme-connect.com |
| Spleen | High (higher than thymus) | ebi.ac.ukresearchgate.netthieme-connect.com |
| Thymus | Moderate | ebi.ac.ukresearchgate.netthieme-connect.com |
| Heart | Moderate (higher for Loratadine than its metabolites) | ebi.ac.ukresearchgate.netthieme-connect.com |
| Adrenal Glands | High | ebi.ac.ukresearchgate.netthieme-connect.com |
| Pituitary Gland | High | ebi.ac.ukresearchgate.netthieme-connect.com |
| Bowel | High | europa.eu |
Elimination Pathways in Preclinical Systems
Renal Clearance Mechanisms of 12-Hydroxy Loratadine Metabolites
The elimination of drugs and their metabolites can occur through various pathways, including renal excretion. In humans, approximately 40% of a Loratadine dose is excreted in the urine over a 10-day period, primarily as conjugated metabolites. hpra.ie About 27% of the dose is eliminated in the urine within the first 24 hours. hpra.ie
In patients with chronic renal impairment, the area under the curve (AUC) and peak plasma levels (Cmax) for Loratadine and its metabolite Desloratadine were increased compared to individuals with normal renal function. europa.eu However, the mean elimination half-lives were not significantly different. europa.eu Hemodialysis does not effectively remove Loratadine or Desloratadine from the body. europa.eunih.gov In poor metabolizers, a higher percentage of Desloratadine is cleared unchanged through the urine and feces. europa.eu
While specific data on the renal clearance mechanisms of 12-Hydroxy Loratadine in preclinical models is not explicitly detailed, the information on its parent compounds suggests that renal excretion of its conjugated forms is a significant elimination pathway.
Biliary Excretion Pathways of 12-Hydroxy Loratadine and its Conjugates
In addition to renal clearance, biliary excretion is a major route of elimination for Loratadine and its metabolites. Following a single oral dose of radiolabeled Loratadine in mice, rats, and monkeys, the majority of the radioactivity was eliminated in the feces, indicating significant biliary excretion. nih.govresearchgate.net
Metabolite profiling in the bile of these animal models revealed qualitatively similar profiles, with metabolites resulting from the biotransformation of Loratadine to Desloratadine, followed by hydroxylation and glucuronide conjugation. nih.govresearchgate.net In rats, significant biliary excretion was demonstrated, with 16% of an oral dose and 74% of an intravenous dose recovered in the bile.
In humans, approximately 42% of a Loratadine dose is excreted in the feces over a 10-day period. hpra.ie The major fecal metabolite across mice, rats, and monkeys was identified as 5-Hydroxy-desloratadine. nih.govresearchgate.net Given that 12-Hydroxy Loratadine is a hydroxylated metabolite, it is likely that it and its conjugates are also subject to significant biliary excretion.
Pharmacokinetic Modeling and Simulation for Preclinical Data
Pharmacokinetic modeling and simulation are crucial tools in drug development, enabling the prediction of a compound's behavior in the body. These models are built using preclinical data and can help in understanding and anticipating the pharmacokinetic profile in different species, including humans.
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated technique that integrates system-specific data (anatomical and physiological) with drug-specific parameters (physicochemical and biochemical) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. drugbank.com These models can be invaluable for extrapolating pharmacokinetic data across different species and populations. researchgate.net
For the loratadine family of compounds, PBPK models have been developed to predict the pharmacokinetics of loratadine and its main metabolite, desloratadine, particularly in special populations like children. researchgate.netmdpi.com These models incorporate factors such as age-related changes in organ size, blood flow, and enzyme activity to provide more accurate predictions. researchgate.net However, the current body of scientific literature lacks specific PBPK models developed or validated for 12-Hydroxy Loratadine. The development of such a model would require extensive preclinical data on its specific physicochemical properties, metabolic pathways, and tissue distribution.
In vitro-in vivo extrapolation (IVIVE) is a method used to predict the in vivo clearance of a drug from in vitro data, typically generated using systems like liver microsomes or hepatocytes. researchgate.net This approach is fundamental in early drug discovery to estimate how quickly a drug will be eliminated from the body.
The process involves determining the intrinsic clearance (CLint) in vitro and then scaling this value to predict the in vivo hepatic clearance, considering factors like liver blood flow and plasma protein binding. researchgate.net Studies on loratadine have utilized in vitro systems to characterize its metabolism and identify the CYP enzymes involved. researchgate.net Research has also explored the use of advanced in vitro models, such as hepatocyte spheroids, to better recapitulate the complex metabolic pathways of loratadine observed in vivo. researchgate.net
While these approaches have been applied to loratadine and desloratadine, there is no specific published research detailing the application of IVIVE for predicting the clearance of 12-Hydroxy Loratadine. To perform such an extrapolation, in vitro metabolism studies using relevant enzyme systems would need to be conducted to determine the intrinsic clearance of this specific metabolite.
Pharmacodynamic Characterization of 12 Hydroxy Loratadine in Preclinical Models
In Vitro Receptor Binding Affinity and Selectivity
The initial step in characterizing the activity of desloratadine (B1670295) involves determining its binding affinity for its primary target, the histamine (B1213489) H1 receptor, and its selectivity against other related receptors.
Radioligand binding assays are crucial for quantifying the affinity of a compound for a specific receptor. In these assays, desloratadine has consistently demonstrated a significantly higher affinity for the histamine H1 receptor compared to its parent compound, loratadine (B1675096). europa.eu Studies using cloned human H1 receptors have shown that desloratadine has an approximately 14- to 15-fold greater affinity than loratadine. europa.eufda.gov
In various preclinical models, including human recombinant, guinea pig brain and lung, and rat brain tissues, desloratadine has shown potent H1 receptor binding. europa.eu For instance, in cloned human H1 receptor subtypes, desloratadine displayed an IC50 of 51 nM, whereas loratadine's IC50 was 721 nM. fda.gov In isolated guinea pig lung tissue, the IC50 for desloratadine was 840 nM, compared to 3030 nM for loratadine. fda.gov The high affinity of desloratadine for the H1 receptor is a key determinant of its potent antihistaminic effects. nih.govnih.gov
Table 1: Comparative H1-Receptor Binding Affinity of Desloratadine and Loratadine
| Compound | Receptor Source | Assay Parameter | Value (nM) | Fold Difference (vs. Loratadine) |
|---|---|---|---|---|
| Desloratadine | Cloned Human H1 Receptor | IC50 | 51 | ~14x higher |
| Loratadine | Cloned Human H1 Receptor | IC50 | 721 | - |
| Desloratadine | Guinea Pig Lung | IC50 | 840 | ~3.6x higher |
| Loratadine | Guinea Pig Lung | IC50 | 3030 | - |
| Desloratadine | Rat Brain H1 Receptor | Ki | 0.4 | ~25x higher |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Data compiled from multiple preclinical studies. fda.govwikipedia.org
To assess its selectivity, desloratadine has been evaluated against a wide panel of other receptors. These studies confirm its high selectivity for the H1 receptor. While desloratadine is highly selective, it does show some affinity for other receptor subtypes at concentrations higher than those required for H1 antagonism. europa.eu
Specifically, desloratadine has been found to have some affinity for histamine H2, serotonin (B10506) 5-HT7, and various subtypes of muscarinic receptors (M1, M2, M3). europa.eueuropa.eu The affinity for muscarinic receptors is notable, although the selectivity ratio of H1 versus muscarinic receptors for desloratadine is estimated to be between 50 and 125. europa.eu This indicates that its anticholinergic activity is significantly lower than its antihistaminic activity and is generally not considered clinically relevant at therapeutic concentrations. europa.eueuropa.eu Studies on H3 receptors have shown a high degree of selectivity for H1 over H3 receptors. fda.gov
Evaluation of H1-Receptor Antagonism via Radioligand Binding Assays
Cellular and Molecular Activity Studies
Beyond receptor binding, the pharmacodynamic effects of desloratadine have been explored in functional assays using isolated tissues and cell culture models to understand its cellular and molecular mechanisms of action.
Functional in vitro studies confirm the potent antihistaminic activity of desloratadine. In isolated guinea pig ileum preparations, desloratadine effectively antagonizes histamine-induced muscle contractions. europa.eu In these assays, desloratadine was found to be approximately 10 to 20 times more potent than loratadine. europa.eufda.gov This functional potency is consistent with its higher H1 receptor binding affinity. google.com
Similarly, in models of histamine-induced bronchospasm in guinea pigs, desloratadine demonstrated significantly greater potency than its parent compound, further underscoring its powerful H1-antagonist effects in respiratory smooth muscle tissue. fda.govgoogle.com
Table 2: Functional Antihistaminic Potency of Desloratadine
| Preclinical Model | Measured Effect | Relative Potency (vs. Loratadine) |
|---|---|---|
| Isolated Guinea Pig Ileum | Inhibition of histamine-induced contractions | 10- to 20-fold higher |
| In vivo Guinea Pig | Inhibition of histamine-induced bronchospasm | 4- to 8.5-fold more potent (IV) |
Data compiled from functional preclinical studies. europa.eufda.gov
In addition to its H1-receptor antagonism, desloratadine exhibits anti-inflammatory properties that are independent of this mechanism. nih.gov Studies on its parent compound, loratadine, have provided insights into these effects. For instance, loratadine has been shown to attenuate the release of pro-inflammatory mediators from human bronchial epithelial cells. nih.gov In cell culture models, loratadine treatment can lower the levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2. It also significantly attenuated the nitrogen dioxide-induced release of RANTES and soluble intercellular adhesion molecule-1 (sICAM-1). nih.gov These findings suggest that its active metabolite, desloratadine, likely shares and contributes to these anti-inflammatory actions by modulating the expression and release of key cytokines and adhesion molecules involved in the allergic inflammatory cascade.
The anti-inflammatory effects of H1-antihistamines can be linked to their influence on intracellular signaling pathways. The activation of the histamine H1 receptor is known to trigger signals through pathways including nuclear factor-kappa B (NF-κB). lymphosign.com Research into loratadine has demonstrated that its anti-inflammatory actions may result from the inhibition of the NF-κB pathway. Specifically, loratadine was found to interact with Syk and Src proteins, which are upstream regulators of NF-κB, thereby blocking its activation. Given that desloratadine is the active species, it is plausible that it mediates this inhibition of critical pro-inflammatory signaling cascades like NF-κB and potentially the mitogen-activated protein kinase (MAPK) pathway, which are central to the expression of many inflammatory genes. arvojournals.org
Modulation of Inflammatory Mediators in Cell Culture Models (e.g., Cytokine Release, Gene Expression)
Comparative Pharmacological Potency with Loratadine and Other Metabolites4.3.1. Relative Antihistaminic Activity in In Vitro and In Vivo Animal Models4.3.2. Comparative Anti-inflammatory Effects in Preclinical Settings
Extensive preclinical data is available for Loratadine and its major active metabolite, Desloratadine. However, presenting this information would fall outside the strict scope of the request, which is to focus solely on "12-Hydroxy Loratadine."
Analytical Methodologies for 12 Hydroxy Loratadine Quantification in Research Contexts
Development and Validation of Chromatographic Techniques
Chromatographic techniques are central to the selective and sensitive quantification of drug metabolites. For compounds like 12-Hydroxy Loratadine (B1675096), liquid chromatography and, to a lesser extent, gas chromatography, coupled with various detection systems, are the methods of choice.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. While specific methods for 12-Hydroxy Loratadine are not extensively published, the methodologies developed for its parent drug, Loratadine, and other hydroxylated metabolites like Desloratadine (B1670295) (DCL), 3-Hydroxy Desloratadine (3-OH-DL), 5-Hydroxy Desloratadine (5-OH-DL), and 6-Hydroxy Desloratadine (6-OH-DL) provide a robust framework. thieme-connect.com
These methods typically involve reversed-phase chromatography using C18 or cyano columns. oup.com Mobile phases often consist of an aqueous component with a pH modifier like ammonium (B1175870) formate (B1220265) or formic acid and an organic component such as acetonitrile (B52724) or methanol (B129727). graphyonline.com The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI), and quantification is achieved using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions. graphyonline.comnih.gov Deuterated internal standards are frequently used to ensure accuracy and correct for variability during sample preparation and analysis. nih.gov
A study successfully developed and validated an LC-MS/MS method to simultaneously quantify loratadine, desloratadine, and their hydroxylated metabolites (5-OH-DL, 6-OH-DL, 3-OH-DL) in rat plasma and tissues. thieme-connect.com This method demonstrated high sensitivity with a lower limit of quantification (LLOQ) ranging from 0.25 to 2 ng/mL for the different analytes. thieme-connect.com
Table 1: Example LC-MS/MS Parameters for Analysis of Loratadine and Related Metabolites
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analytes | Loratadine, DCL, 5-OH-DL, 6-OH-DL, 3-OH-DL thieme-connect.com | Desloratadine, 3-OH-Desloratadine | Loratadine, Descarboethoxyloratadine oup.com |
| Column | Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) thieme-connect.com | Kromasil C18 (250mm×4.6mm, 5 µm) | Betabasic Cyano (100 x 4.6 mm, 5 µm) oup.com |
| Mobile Phase | A: Acetonitrile/Tetrahydrofuran (80:20, v/v) B: 0.1% Formic acid in water thieme-connect.com | A: Acetonitrile/Methanol (40:60, v/v) B: 10 mM Ammonium formate (70:30, v/v with A) | 1.0 M Ammonium trifluoroacetate (B77799) in Methanol/Water (70:30, v/v) oup.com |
| Flow Rate | 0.3 mL/min thieme-connect.com | Not Specified | 500 µL/min oup.com |
| Detection | Positive Ion ESI-MS/MS thieme-connect.com | Positive Ion ESI-MS/MS | Positive Ion ESI-MS/MS oup.com |
| LLOQ | 0.25-2 ng/mL thieme-connect.com | 50.0 pg/mL | 0.05 ng/mL oup.com |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FLD) detection offers a more accessible alternative to LC-MS/MS, although it may have lower sensitivity. thieme-connect.com These methods are suitable for quantification when higher concentrations of the analyte are expected.
For UV detection, the wavelength is typically set around 248-280 nm for Loratadine and its metabolites. bch.rofarmaciajournal.com The mobile phase composition is optimized to achieve good separation and peak shape; common choices include mixtures of methanol or acetonitrile with buffered aqueous solutions. bch.rofarmaciajournal.com Validation of these methods demonstrates good linearity, precision, and accuracy within the specified concentration ranges. bch.ro For instance, one validated HPLC-UV method for loratadine used a C18 column with a mobile phase of acetate (B1210297) buffer and methanol, detecting the analyte at 248 nm. bch.ro While less sensitive than mass spectrometry, HPLC-UV methods have reported detection limits as low as 0.16 μg/mL.
Fluorescence detection can offer improved sensitivity over UV detection for fluorescent compounds. thieme-connect.com
Table 2: Example HPLC Parameters for Analysis of Loratadine
| Parameter | Condition 1 | Condition 2 |
| Analyte | Loratadine bch.ro | Loratadine farmaciajournal.com |
| Column | C18 Eclipse XDB (150 x 4.6 mm, 5 µm) bch.ro | XDB-C8 Column farmaciajournal.com |
| Mobile Phase | Acetate buffer (pH=3) / Methanol (15/85, v/v) bch.ro | Phosphate buffer (pH=2.9) / Acetonitrile (15/11, v/v) farmaciajournal.com |
| Flow Rate | 1 mL/min bch.ro | Not Specified |
| Detection | UV at 248 nm bch.ro | Diode-Array Detection (DAD) at 280 nm farmaciajournal.com |
| Limit of Detection (LOD) | Not Specified | 0.3 µg/mL farmaciajournal.com |
| Limit of Quantification (LOQ) | Not Specified | 1.0 µg/mL farmaciajournal.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is generally less favored for the analysis of polar, high-molecular-weight compounds like 12-Hydroxy Loratadine and its relatives because they often require derivatization to increase their volatility and thermal stability. Literature on GC-MS methods for these specific analytes is scarce compared to LC-based methods. nih.gov While a predicted GC-MS spectrum for non-derivatized Loratadine exists, it is intended as a guide and requires experimental confirmation. hmdb.ca Historically, GC with a nitrogen-phosphorus detector has been used for Loratadine, but modern research overwhelmingly prefers the superior performance of LC-MS/MS for such bioanalytical applications. oup.comnih.gov
Sample Preparation and Matrix Considerations
Effective sample preparation is crucial to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. slideshare.net
Extraction Procedures from Biological Matrices (e.g., Microsomal Incubations, Cell Lysates, Animal Tissues, Animal Plasma)
The choice of extraction procedure depends on the analyte's properties, the biological matrix, and the required sensitivity. Common techniques for Loratadine and its metabolites include:
Liquid-Liquid Extraction (LLE) : This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. For Loratadine and its metabolites, ethyl acetate has been shown to provide high extraction recovery from plasma and tissue homogenates, often after basifying the sample with a solution like sodium hydroxide. thieme-connect.comthieme-connect.com LLE is valued for being cost-effective and providing effective purification. thieme-connect.com
Solid-Phase Extraction (SPE) : SPE uses a solid sorbent to retain the analyte from the sample, which is then washed to remove interferences before the analyte is eluted with a suitable solvent. This method can yield very clean extracts and reduce matrix effects. nih.gov For Desloratadine and 3-OH-Desloratadine, SPE resulted in a recovery of 74.6% and 69.3%, respectively. nih.gov
Protein Precipitation (PPT) : This is a simpler but often less clean method where a solvent (like acetonitrile) or an acid is added to the plasma sample to precipitate proteins. oup.com The supernatant containing the analyte is then collected for analysis. While fast, it may lead to more significant matrix effects compared to LLE or SPE. thieme-connect.com
For animal tissues, samples are first homogenized in a suitable buffer before proceeding with one of the extraction methods mentioned above. thieme-connect.com A study on rat tissues reported mean recovery rates ranging from approximately 50% to over 100% across different tissues like the spleen, liver, and heart using an LLE method. thieme-connect.com
Assessment of Matrix Effects and Ion Suppression
When using mass spectrometry, components of the biological matrix that co-elute with the analyte can interfere with the ionization process, leading to ion suppression or enhancement. This "matrix effect" can compromise the accuracy and precision of the quantification. thieme-connect.com
The assessment of matrix effects is a critical part of method validation. thieme-connect.com It is typically evaluated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solution at the same concentration. thieme-connect.comthieme-connect.com The ratio of these two values gives the matrix factor (MF). thieme-connect.com Regulatory guidelines generally require the coefficient of variation (CV) of the matrix factor across different sources (e.g., six different lots of blank plasma) to be less than 15%. nih.govthieme-connect.com Studies on Loratadine metabolites have shown that with appropriate sample cleanup, matrix effects can be minimized to acceptable levels, with mean effects reported within a range of 96.78% to 107.8%, indicating no significant ion suppression or enhancement. thieme-connect.com
Method Validation Parameters for Academic Research Applications
The quantification of 12-hydroxy loratadine in research settings necessitates the use of validated analytical methods to ensure the reliability and accuracy of the data generated. Method validation is a critical process that establishes the performance characteristics of a given analytical procedure. This section delves into the key parameters for validating analytical methodologies for 12-hydroxy loratadine quantification in academic research, focusing on linearity and dynamic range, limits of detection and quantification, precision and accuracy, and stability.
Linearity and Dynamic Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which this linearity, as well as acceptable accuracy and precision, is maintained.
In the context of 12-hydroxy loratadine analysis, various studies have established linear ranges using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed for their high sensitivity and selectivity. For instance, a validated LC-MS/MS method for the simultaneous determination of loratadine and its active metabolites, including hydroxylated forms, demonstrated linearity across specific concentration ranges. thieme-connect.comthieme-connect.com
One study established a linear dynamic range of 0.05–15.00 ng/mL for both loratadine and its primary active metabolite, descarboethoxyloratadine (a precursor to hydroxylated metabolites), in human plasma. oup.comoup.com Another method reported a calibration curve range of 0.2–50.0 ng/mL for both loratadine and descarboethoxyloratadine in pediatric plasma. eurekaselect.com For the simultaneous quantification of loratadine, desloratadine, and their major active hydroxylated metabolites (5-hydroxy desloratadine, and 6-hydroxy desloratadine), calibration curves were established over the range of 2–100 ng/ml. thieme-connect.comthieme-connect.com
The linearity of these methods is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), ideally close to 0.99 or greater, indicates a strong linear relationship. oup.comijbpas.com
Table 1: Examples of Linearity and Dynamic Range for 12-Hydroxy Loratadine and Related Compounds in Research Studies
| Analyte(s) | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Loratadine, Descarboethoxyloratadine | LC-MS/MS | Human Plasma | 0.05–15.00 ng/mL | > 0.99 | oup.comoup.com |
| Loratadine, Descarboethoxyloratadine | LC/MS/MS | Pediatric Plasma | 0.2–50.0 ng/mL | Not Specified | eurekaselect.com |
| 5-OH-DL, 6-OH-DL | HPLC-MS/MS | Rat Plasma | 2–100 ng/mL | Not Specified | thieme-connect.comthieme-connect.com |
| Loratadine | RP-HPLC | Pharmaceutical Formulations | 20-160 µg/ml | 0.999 | ijbpas.com |
| Loratadine | DAD-HPLC | Pharmaceutical Preparations | 0.5 to 9.0 µg/mL | 0.998 | farmaciajournal.com |
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These parameters are crucial for assessing the sensitivity of an analytical method.
For the analysis of 12-hydroxy loratadine and its related compounds, the LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, with an S/N of 3:1 commonly used for LOD and 10:1 for LOQ. nih.gov
Several studies have reported the LOD and LOQ for loratadine and its metabolites. For example, one HPLC method for loratadine determination reported an LOD of 0.16 µg/mL and an LOQ of 0.47 µg/mL. nuph.edu.ua Another study using a DAD-HPLC method for loratadine calculated the LOD to be 0.3 µg/mL and the LOQ to be 1.0 µg/mL. farmaciajournal.com In a highly sensitive LC/MS/MS method for loratadine and descarboethoxyloratadine, the lower limit of quantification (LLOQ) was established at 0.52 ng/ml for both analytes. nih.gov An even more sensitive method achieved an LLOQ of 100 pg/ml for desloratadine and 3-OH desloratadine. nih.gov
Table 2: Examples of LOD and LOQ for 12-Hydroxy Loratadine and Related Compounds
| Analyte(s) | Analytical Method | LOD | LOQ/LLOQ | Reference |
| Loratadine | HPLC | 0.16 µg/mL | 0.47 µg/mL | nuph.edu.ua |
| Loratadine | DAD-HPLC | 0.3 µg/mL | 1.0 µg/mL | farmaciajournal.com |
| Loratadine, Descarboethoxyloratadine | LC/MS/MS | Not Specified | 0.52 ng/mL | nih.gov |
| Desloratadine, 3-OH Desloratadine | LC-MS/MS | Not Specified | 100 pg/mL | nih.gov |
| Loratadine | RP-HPLC | Not Specified | 0.044 µg/mL (for impurity-B) | nih.gov |
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies.
For the quantification of 12-hydroxy loratadine, both intra-day (repeatability) and inter-day (intermediate precision) precision are assessed. This is typically done by analyzing quality control (QC) samples at low, medium, and high concentrations multiple times on the same day and on different days. nih.gov Regulatory guidelines, such as those from the FDA, generally require the precision (%CV) to be within ±15%, except at the LLOQ, where it should be within ±20%. oup.com
In a study validating an LC-MS/MS method for loratadine and descarboethoxyloratadine, the intra-batch and inter-batch precision (%CV) across five concentration levels was less than 9%. oup.comoup.com Another study reported accuracy values for desloratadine and 3-OH desloratadine at the LLOQ to be 100.4% and 99.9%, respectively, with precision (%CV) of 4.6% and 5.1%. nih.gov The accuracy of a method is often evaluated by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery. Recoveries are generally expected to be within 85–115%. nih.gov
Table 3: Examples of Precision and Accuracy Data for 12-Hydroxy Loratadine and Related Compounds
| Analyte(s) | Analytical Method | Precision (%CV) | Accuracy (% Recovery) | Reference |
| Loratadine, Descarboethoxyloratadine | LC-MS/MS | < 9% (intra- and inter-batch) | Not Specified | oup.comoup.com |
| Desloratadine, 3-OH Desloratadine | LC-MS/MS | 4.6% and 5.1% at LLOQ | 100.4% and 99.9% at LLOQ | nih.gov |
| Loratadine Impurities | RP-LC | Not Specified | 85–115% | nih.gov |
| Loratadine | DAD-HPLC | Not Specified | 100.20% (Bias) | farmaciajournal.com |
Stability in Research Samples (e.g., Freeze-Thaw Stability, Benchtop Stability)
The stability of 12-hydroxy loratadine in biological matrices under various storage and handling conditions is a critical parameter to assess during method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Key stability assessments include freeze-thaw stability, benchtop (room temperature) stability, and long-term storage stability.
Freeze-thaw stability is evaluated by subjecting QC samples to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature) before analysis. Benchtop stability is assessed by leaving QC samples at room temperature for a specified period that mimics the sample handling time. thieme-connect.com Long-term stability is determined by analyzing QC samples after they have been stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.
For instance, a study on desloratadine and 3-OH desloratadine found them to be stable in human plasma after five freeze-thaw cycles and at room temperature for 23.8 hours. nih.gov Another validation study for loratadine and its active metabolite demonstrated good short-term, long-term, post-preparative, and freeze-thaw stability. nih.gov The acceptance criteria for stability studies typically require the mean concentration of the stability samples to be within ±15% of the nominal concentration. nih.gov
Table 4: Stability of 12-Hydroxy Loratadine and Related Compounds in Research Samples
| Analyte(s) | Stability Test | Conditions | Outcome | Reference |
| Desloratadine, 3-OH Desloratadine | Freeze-Thaw Stability | Five cycles | Stable | nih.gov |
| Desloratadine, 3-OH Desloratadine | Benchtop Stability | 23.8 hours at room temperature | Stable | nih.gov |
| Loratadine, Descarboethoxyloratadine | Short-term, Long-term, Post-preparative, Freeze-Thaw | Not specified | Good stability | nih.gov |
| Loratadine and metabolites | Stock solution stability | 30 days at 4°C | Stable | thieme-connect.com |
| Loratadine and metabolites | Working solution stability | 10 hours at room temperature | Stable | thieme-connect.com |
Synthetic Routes and Analog Design for 12 Hydroxy Loratadine Research
Chemical Synthesis of 12-Hydroxy Loratadine (B1675096) for Research Standards
The generation of high-purity 12-Hydroxy Loratadine is essential for its use as an analytical reference standard in drug development and quality control applications. axios-research.comsynzeal.com Its chemical name is Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo cnjournals.comcyclohepta[1,2-b]pyridin-11-yl)-4-hydroxypiperidine-1-carboxylate. synzeal.com The synthesis must be robust and yield material with well-defined characteristics.
The synthesis of 12-Hydroxy Loratadine can be approached by adapting established methods for loratadine and its derivatives. A common strategy for creating the core structure of loratadine analogs involves the McMurry reaction, which couples a tricyclic ketone with a substituted piperidone using a low-valent titanium catalyst. pillbuys.comresearchgate.net
A plausible synthetic route for 12-Hydroxy Loratadine would begin with the synthesis of a key intermediate, N-substituted-4-hydroxy-4-piperidone. This can be achieved through a multi-step process, such as a Michael addition followed by a Dieckmann cyclization. pillbuys.comrsc.org Once the hydroxylated piperidone precursor is obtained, it can be coupled with 8-chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Subsequent functional group manipulation, such as carbethoxylation of the piperidine (B6355638) nitrogen, would yield the final 12-Hydroxy Loratadine molecule. google.com The introduction of the hydroxyl group at the 4-position of the piperidine ring is the key modification distinguishing it from the parent loratadine compound.
Following synthesis, the crude product requires rigorous purification to meet the standards required for analytical and research applications. Standard laboratory techniques such as flash chromatography are employed for this purpose. semanticscholar.org The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC). farmaciajournal.com
The structural identity and integrity of the synthesized 12-Hydroxy Loratadine are confirmed through a suite of analytical methods. These characterization techniques are crucial for verifying that the correct molecule has been produced. synzeal.com
Table 1: Analytical Methods for Characterization of 12-Hydroxy Loratadine
| Analytical Technique | Purpose | Typical Findings for Related Analogs |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. | ¹H-NMR spectra would confirm the presence of protons on the tricyclic system, the piperidine ring, and the ethyl carboxylate group, with specific chemical shifts indicating the hydroxyl group's presence. semanticscholar.orgjocpr.com |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition. | Electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak corresponding to the calculated mass of 12-Hydroxy Loratadine (C₂₂H₂₅ClN₂O₃, Mol. Wt.: 400.9). synzeal.comsemanticscholar.org |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the carbamate (B1207046), and C-Cl bonds. semanticscholar.org |
Elaboration of Synthetic Strategies for Specific Isomers
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
To explore and optimize the therapeutic properties of loratadine, researchers design and synthesize various derivatives. These studies help to build a comprehensive understanding of the relationship between the molecule's structure and its biological activity (SAR).
A key strategy in the structural optimization of loratadine has been the introduction of hydroxyl groups and chiral centers into the molecule. rsc.orgresearchgate.net The primary goal of this approach is to enhance the compound's affinity for the histamine (B1213489) H1 receptor. pillbuys.comresearchgate.net The synthesis of these hydroxylated analogs often follows a convergent strategy.
The process typically involves:
Synthesis of Chiral Piperidones: Chiral or achiral amino alcohols are reacted with methyl acrylate (B77674) in a Michael addition, followed by a Dieckmann cyclization and decarboxylation to produce a series of chiral hydroxyl-containing N-substituted-4-piperidones. pillbuys.comrsc.org
Coupling Reaction: The resulting piperidone derivatives are then coupled with the tricyclic ketone core of loratadine using a low-valent titanium-mediated reaction to afford the target hydroxylated analogs. pillbuys.comresearchgate.net
This modular approach allows for the systematic variation of substituents on the piperidine ring to investigate their impact on biological function.
The synthesized hydroxylated loratadine analogs are evaluated in various in vitro assays to determine their antihistaminic activity. A common method involves measuring the ability of the compounds to inhibit histamine-induced contractions in isolated guinea-pig ileum muscles. pillbuys.comnih.gov
These studies have revealed critical insights into the SAR of this class of compounds:
Role of the Hydroxyl Group: The introduction of a hydroxyl group creates a chiral center, leading to stereoisomers (enantiomers).
Stereochemistry and Potency: The stereochemical orientation of the hydroxyl group significantly influences biological activity. For several hydroxylated analogs, the S-enantiomers have demonstrated greater potency as H1 antihistamines compared to their corresponding R-enantiomers. pillbuys.comresearchgate.net
Substituent Importance: In analogs lacking the hydroxyl group, the difference in activity between stereoisomers was not significant, highlighting the crucial role of the hydroxyl substituent in conferring stereospecific activity. pillbuys.com
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Hydroxylated Loratadine Analogs
| Compound Modification | Observation | Implication | Reference(s) |
|---|---|---|---|
| Introduction of a hydroxyl group on the piperidine ring | Creates a chiral center; allows for stereoisomers. | The hydroxyl group is a key site for molecular interaction and influences potency. | pillbuys.comrsc.org |
| Comparison of S- and R-isomers | S-isomers of hydroxylated analogs are generally more potent in inhibiting histamine-induced muscle contractions. | The H1 receptor likely has a stereospecific binding pocket that preferentially accommodates the S-configuration. | pillbuys.comresearchgate.netnih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 12-Hydroxy Loratadine |
| Loratadine |
| Desloratadine (B1670295) |
| Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo cnjournals.comcyclohepta[1,2-b]pyridin-11-yl)-4-hydroxypiperidine-1-carboxylate |
| 8-chloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one |
| N-substituted-4-hydroxy-4-piperidone |
In Vitro Studies on 12 Hydroxy Loratadine Interaction with Biological Systems
Investigation of Enzyme Inhibition and Induction Potential
The potential for a drug to alter the metabolism of other co-administered drugs is a critical aspect of its safety profile. This is often investigated through in vitro studies that assess its ability to inhibit or induce key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.
In Vitro Assessment of CYP Inhibition (Reversible and Time-Dependent)
Studies using pooled human liver microsomes have been conducted to evaluate the inhibitory potential of loratadine (B1675096) and its metabolites, including desloratadine (B1670295) and 3-hydroxydesloratadine (B129375), on several key cytochrome P-450 enzymes. nih.gov One such study investigated their effects on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
The results indicated that neither desloratadine nor 3-hydroxydesloratadine, a compound structurally related to 12-hydroxy loratadine, showed significant inhibition (greater than 25%) of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at concentrations up to 3108 ng/ml and 3278 ng/ml, respectively. nih.gov In contrast, the parent drug, loratadine, did show inhibitory activity against CYP2C19 and CYP2D6. nih.gov
These findings suggest that the major metabolites of loratadine are unlikely to cause clinically significant drug interactions by inhibiting the metabolism of other drugs cleared by these five major CYP enzymes. nih.gov
Table 1: In Vitro Inhibition of Human Cytochrome P-450 Enzymes by Loratadine Metabolites
| Compound | CYP Isozyme | Inhibition (>25%) at tested concentrations |
| Desloratadine | CYP1A2 | No |
| CYP2C9 | No | |
| CYP2C19 | No | |
| CYP2D6 | No | |
| CYP3A4 | No | |
| 3-Hydroxydesloratadine | CYP1A2 | No |
| CYP2C9 | No | |
| CYP2C19 | No | |
| CYP2D6 | No | |
| CYP3A4 | No |
Data sourced from in vitro studies using pooled human liver microsomes. nih.gov
Evaluation of Enzyme Induction in Primary Hepatocytes
The potential of a compound to induce the expression of metabolic enzymes is another important consideration for drug-drug interactions. In preclinical studies, desloratadine, the primary active metabolite of loratadine, did not indicate a clinically relevant potential for liver enzyme induction. europa.eu However, in a two-week study in monkeys, a dose of 6.5 mg/kg did show signs of inducing liver microsomal cytochrome P-450 enzymes. europa.eu It is important to note that the enzyme responsible for the metabolism of desloratadine to 3-hydroxydesloratadine has not been definitively identified. europa.eujiaci.org
Mechanistic Insights into Potential Drug-Drug Interactions
The metabolism of loratadine itself is complex, involving multiple CYP450 isoenzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19. drugbank.comresearchgate.net The formation of its major active metabolite, desloratadine, is primarily catalyzed by CYP3A4 and CYP2D6. drugbank.combiomolther.org Inhibition of these pathways can lead to increased plasma concentrations of loratadine. For instance, co-administration with known inhibitors of CYP3A4 or CYP2D6 has the potential to elevate loratadine levels. medsafe.govt.nz
While direct in vitro studies on 12-hydroxy loratadine are limited in the public domain, the data on its precursor, desloratadine, provides some insight. The lack of significant CYP inhibition by desloratadine and 3-hydroxydesloratadine in vitro suggests a low potential for these metabolites to be the perpetrators of metabolic drug-drug interactions. nih.gov However, the induction potential observed at higher doses in non-clinical models warrants consideration. europa.eu
Metabolite-Mediated Effects on Other Biological Targets
Beyond direct enzyme interactions, drug metabolites can affect other biological systems, such as drug transporters and various receptors or enzymes, which can also contribute to drug-drug interactions or off-target effects.
Interaction with Drug Transporters as Substrates or Inhibitors
Loratadine has been identified as a substrate for P-glycoprotein (P-gp), an important efflux transporter. biomolther.orgmedscape.com P-gp is present in various tissues, including the intestines and liver, where it can influence drug absorption and elimination. biomolther.org The co-localization and synergistic action of P-gp and CYP3A4 can significantly impact the first-pass metabolism of drugs like loratadine. biomolther.org
Modulation of Receptors or Enzymes beyond H1 in Non-Clinical Models
While loratadine and its metabolites are known for their selective antagonist activity at peripheral H1-receptors, their effects on other biological targets have also been investigated. medsafe.govt.nz At concentrations much higher than those required for antihistamine activity, desloratadine has shown more potent antimuscarinic activity than loratadine in non-clinical models. europa.eu However, this activity is not considered clinically relevant at therapeutic doses. europa.eu
In overdose situations, anticholinergic symptoms have been reported with loratadine. medsafe.govt.nz Furthermore, very rare cases of adverse events such as tachycardia, palpitations, and psychomotor hyperactivity have been reported during the marketing of desloratadine. hres.ca
Non-clinical studies have also explored the broader pharmacological profile. For instance, desloratadine did not exert effects on gastric emptying, intestinal transit time, or renal and respiratory function at single doses up to 12 mg/kg in animal models. europa.eu
Comparative Pharmacological and Metabolic Profiling of Loratadine and 12 Hydroxy Loratadine
Differential Metabolic Pathways and Rate-Limiting Steps
The biotransformation of loratadine (B1675096) is a complex process primarily occurring in the liver. Following oral administration, loratadine is rapidly absorbed and undergoes significant first-pass metabolism. biomolther.org The initial and principal metabolic pathway is the conversion of loratadine to its major active metabolite, desloratadine (B1670295) (descarboethoxyloratadine). biomolther.orgdrugbank.com This reaction is primarily catalyzed by the cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2D6. biomolther.orgdrugbank.comgoogle.com
12-Hydroxy Loratadine, chemically identified as Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo drugbank.comnih.govcyclohepta[1,2-b]pyridin-11-yl)-4-hydroxypiperidine-1-carboxylate, is another metabolite formed through the hydroxylation of the parent compound. synzeal.compharmaffiliates.com While the specific enzymes responsible for the formation of 12-Hydroxy Loratadine are not as extensively documented as those for desloratadine, it is understood to be a product of the extensive metabolic processes that loratadine undergoes.
The metabolic pathways can be summarized as follows:
Primary Pathway: Loratadine → Desloratadine (via CYP3A4, CYP2D6) biomolther.orgdrugbank.com
Secondary Pathway: Desloratadine → 3-Hydroxydesloratadine (B129375) → Glucuronide conjugate drugbank.comvirginia.edu
Alternative Pathway: Loratadine → 12-Hydroxy Loratadine synzeal.compharmaffiliates.com
The rate of metabolism can be influenced by factors that affect the activity of CYP enzymes, such as co-administration of other drugs that are substrates or inhibitors of these enzymes. google.com
Relative Contribution to Overall Antihistaminic or Anti-inflammatory Effect in Preclinical Models
Preclinical studies have consistently demonstrated that desloratadine is a more potent antihistamine than the parent drug, loratadine. researchgate.neteuropa.eu In various animal models, desloratadine has been shown to have a higher affinity for the histamine (B1213489) H1 receptor and to be more effective in antagonizing histamine-induced effects. europa.eu Specifically, in animal studies, desloratadine exhibits a relative oral potency that is 2.5 to 4 times greater than that of loratadine. researchgate.net
Both loratadine and its metabolites have also been shown to possess anti-inflammatory properties, which are thought to contribute to their therapeutic efficacy in allergic conditions. nih.gov These effects are believed to be mediated through the inhibition of pro-inflammatory mediators. For instance, loratadine has been shown to suppress the NF-kB pathway by targeting Syk and Src proteins. In preclinical models of gouty arthritis in rats, loratadine demonstrated a significant anti-inflammatory effect.
Dissociation of Pharmacokinetic and Pharmacodynamic Properties Between Parent and Metabolite
A clear dissociation exists between the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of loratadine and its primary active metabolite, desloratadine. Following oral administration, loratadine is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 1 to 2 hours. drugbank.com However, its elimination half-life is relatively short, around 8 hours. nih.gov
In contrast, desloratadine reaches its peak plasma concentration more slowly, typically between 3 to 4 hours after loratadine administration. drugbank.com Crucially, desloratadine has a much longer elimination half-life, averaging around 27-28 hours. virginia.edunih.gov This prolonged presence of the more potent metabolite accounts for the long-lasting, 24-hour antihistaminic effect of a single dose of loratadine. virginia.edu
This disparity highlights that while loratadine initiates the therapeutic action, it is the sustained high concentrations and higher potency of desloratadine that are primarily responsible for the duration and magnitude of the clinical effect. The pharmacokinetic properties of 12-Hydroxy Loratadine are not well-characterized in publicly available literature, making a direct comparison challenging.
Implications for Preclinical Model Selection and Extrapolation
The extensive metabolism of loratadine into a more active and longer-lasting metabolite has significant implications for the design and interpretation of preclinical studies. When evaluating the efficacy and duration of action of loratadine, it is crucial that the chosen animal model has a metabolic profile for loratadine that is comparable to humans.
Specifically, the preclinical model should be capable of efficiently converting loratadine to desloratadine. Failure to do so could lead to an underestimation of the drug's potency and duration of action, as the contribution of the more active metabolite would be missed. Therefore, pharmacokinetic studies in the selected animal species are essential to confirm the formation and exposure levels of desloratadine.
Furthermore, when extrapolating preclinical findings to humans, the focus should be on the exposure-response relationship of desloratadine rather than just the parent drug. europa.eu Preclinical toxicology studies conducted with both loratadine and desloratadine have shown no qualitative or quantitative differences in their toxicity profiles at comparable exposure levels to desloratadine. europa.eu This supports the approach of bridging the chronic toxicology data from loratadine to desloratadine. fda.gov
The selection of appropriate preclinical models that accurately reflect the human metabolism of loratadine is therefore paramount for the successful translation of non-clinical data to the clinical setting.
Computational and Theoretical Investigations of 12 Hydroxy Loratadine
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and understanding the nature of the interactions that stabilize the ligand-receptor complex.
Desloratadine (B1670295), the primary active metabolite of Loratadine (B1675096), is a potent antagonist of the histamine (B1213489) H1-receptor (H1R). nih.gov Molecular docking studies have been employed to elucidate its binding mode within the H1R active site. These studies, often using the crystal structure of H1R (e.g., PDB code: 3RZE), show that the tricyclic core of Desloratadine settles into a deep hydrophobic pocket. nih.govnih.gov The binding is stabilized by a network of specific interactions with key amino acid residues.
The introduction of a hydroxyl group, creating a metabolite like 3-Hydroxydesloratadine (B129375), is predicted to modify these interactions. While the core binding motif within the hydrophobic pocket would likely remain similar, the hydroxyl group offers a new site for potential hydrogen bonding with polar residues or water molecules in the binding pocket. Docking studies on analogues of Desloratadine have shown that substitutions on the piperidine (B6355638) ring can significantly influence binding affinity and kinetics. acs.org For example, adding a hydroxylated propyl group to the nitrogen of Desloratadine was found to produce a highly active compound, underscoring the importance of such modifications. researchgate.net The presence of the hydroxyl group on the tricyclic system would similarly be expected to fine-tune the binding affinity, potentially increasing it through favorable hydrogen bonds or decreasing it if it introduces steric hindrance or an energetically unfavorable orientation.
| Residue | Transmembrane Helix (TM) / Loop | Predicted Interaction Type | Reference |
|---|---|---|---|
| Asp107 | TM3 | Ionic Interaction / Hydrogen Bond | mdpi.comnih.gov |
| Tyr108 | TM3 | Hydrophobic / Hydrogen Bond | mdpi.comnih.gov |
| Lys179 | Extracellular Loop 2 (ECL2) | Hydrogen Bond | mdpi.comnih.gov |
| Lys191 | TM5 | Hydrogen Bond / Halogen Bond (with Cl) | mdpi.comnih.gov |
| Trp428 | TM6 | T-shaped π-π Stacking | nih.gov |
| Phe432 | TM6 | π-π Stacking | nih.gov |
| Tyr458 | TM7 | Steric Hindrance/Interaction | nih.govnih.gov |
The metabolism of Loratadine and Desloratadine is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. dovepress.comdrugbank.com Loratadine is first metabolized to Desloratadine, mainly by CYP3A4 and CYP2D6. drugbank.com Desloratadine is subsequently hydroxylated to form 3-Hydroxydesloratadine in a reaction catalyzed predominantly by CYP2C8. researchgate.net
Molecular docking simulations are used to model the binding of these substrates within the active sites of CYP enzymes. These models help predict which sites on the drug molecule are most likely to be metabolized. For a metabolic reaction to occur, the target site on the substrate must be oriented in close proximity to the reactive iron-oxo species of the heme group within the CYP active site. nih.gov Docking studies of Loratadine and its analogues into CYP3A4 and CYP2C8 active sites help rationalize the observed metabolic pathways by showing a favorable orientation for hydrogen abstraction from the carbon atoms that are subsequently hydroxylated. researchgate.netunicamp.br These computational approaches are essential for predicting drug-drug interactions, as compounds that compete for the same CYP enzyme's active site can inhibit each other's metabolism. researchsquare.commdpi.com
| Enzyme | Metabolic Step | Computational Investigation Focus | Reference |
|---|---|---|---|
| CYP3A4, CYP2D6 | Loratadine → Desloratadine | Binding mode analysis, prediction of drug-drug interactions | dovepress.comdrugbank.com |
| CYP2C19 | Loratadine → Desloratadine (minor pathway) | Prediction of metabolism in poor metabolizers of other CYPs | drugbank.com |
| CYP2C8 | Desloratadine → 3-Hydroxydesloratadine | Binding mode for hydroxylation, prediction of inhibition by other drugs (e.g., gemfibrozil) | researchgate.netresearchgate.net |
| UGT2B10 | Desloratadine → Desloratadine-N-glucuronide (Prerequisite for CYP2C8 action) | Modeling of sequential metabolism pathways | researchgate.netresearchsquare.com |
Ligand-Receptor Interactions with H1-Receptors
Quantum Chemical Calculations for Metabolic Pathway Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules. This knowledge can be leveraged to predict reactivity and the most probable sites of metabolism.
The primary mechanism for CYP450-mediated hydroxylation involves the abstraction of a hydrogen atom from a C-H bond by the highly reactive heme iron-oxo species, followed by a "rebound" of a hydroxyl group to the resulting carbon radical. unicamp.br The rate-determining step is the initial hydrogen abstraction. Therefore, the C-H bond with the lowest bond dissociation energy is typically the most susceptible to metabolic attack.
Quantum chemical methods are used to calculate these bond energies and other reactivity descriptors. nih.gov Studies have shown that these computational models can successfully predict the sites of metabolism (SOMs) for a wide range of drug molecules. unicamp.brcambridgemedchemconsulting.comcam.ac.uk For Loratadine and Desloratadine, these calculations can identify the specific hydrogen atoms on the tricyclic ring system that are most easily abstracted, thereby predicting the positions most likely to be hydroxylated. This approach complements molecular docking by providing an intrinsic measure of chemical reactivity, independent of the enzyme's active site geometry. cambridgemedchemconsulting.com
Beyond identifying the site of metabolism, quantum chemical calculations can determine the energetics of the metabolic reaction itself. By calculating the Gibbs free energy (ΔG) and activation energy for the hydrogen abstraction step at different positions, a quantitative ranking of metabolic likelihood can be established. nih.gov A lower activation energy corresponds to a faster reaction rate and a more probable metabolic pathway.
Thermodynamic parameters such as enthalpy and total energy can also be computed to assess the relative stability of the parent drug versus its potential metabolites. unirioja.es These energetic calculations are fundamental to building predictive models of drug metabolism and for understanding why certain metabolic pathways are favored over others.
| Parameter | Calculated Value (kcal/mol) | Method | Significance | Reference |
|---|---|---|---|---|
| Total Energy (Optimized) | 110.74 | Monte Carlo (Amber) | Represents the overall stability of the molecule's conformation. | unirioja.es |
| Potential Energy (Optimized) | 64.53 | Monte Carlo (Amber) | Energy stored in the molecular structure due to bond lengths, angles, and torsions. | unirioja.es |
| Gibbs Free Energy | -1250.76 (Hartrees) * | DFT (B3LYP/6-31G(d,p)) | Indicates the spontaneity of processes and overall thermodynamic stability. | nih.gov |
| HOMO-LUMO Gap Energy | 4.78 eV | DFT (B3LYP/6-31G(d,p)) | Relates to chemical reactivity and kinetic stability. A larger gap implies lower reactivity. | nih.gov |
*Value is in Hartrees, a unit of energy in atomic units, and is not directly comparable to kcal/mol without conversion.
Prediction of Sites of Hydroxylation and Other Biotransformation
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations introduce motion, allowing for the study of the complex's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, the stability of interactions, and the role of solvent molecules.
For 12-Hydroxy Loratadine and its parent compounds, MD simulations are used to refine the binding poses obtained from docking. researchgate.net These simulations can reveal whether the initial docked pose is stable or if the ligand shifts to an alternative binding mode. They are particularly valuable for assessing the stability of key hydrogen bonds and hydrophobic interactions between the ligand and the H1-receptor or a CYP enzyme over nanoseconds of simulation time. researchgate.netdntb.gov.ua
Furthermore, MD simulations allow for a detailed conformational analysis of the ligand itself. The flexibility of the tricyclic ring system and the piperidine substituent can be explored, identifying the most stable, low-energy conformations that the molecule adopts in a biological environment. This information is critical, as the biological activity of a drug is often dependent on its ability to adopt a specific "bioactive" conformation to fit into the receptor's binding site.
Emerging Research Directions and Unanswered Questions Regarding 12 Hydroxy Loratadine
Exploration of Undocumented Biological Activities in In Vitro or Ex Vivo Systems
The primary pharmacological activity of loratadine (B1675096) and its major active metabolite, desloratadine (B1670295), is the selective inverse agonism of peripheral histamine (B1213489) H1 receptors. wikipedia.org However, the full spectrum of biological activity for 12-hydroxy loratadine has not been exhaustively documented. While loratadine and desloratadine have been shown to inhibit histamine release from human basophils and rat basophilic leukemia (RBL-2H3) cells in a dose-dependent manner, the specific contribution of 12-hydroxy loratadine to this anti-inflammatory effect is an area for further investigation. nih.govnih.gov Studies have also indicated that loratadine may possess anti-inflammatory properties beyond H1-receptor antagonism, such as the suppression of leukotriene release. ncats.io It is plausible that 12-hydroxy loratadine could contribute to these or other undocumented biological effects.
Future in vitro and ex vivo studies could explore the activity of 12-hydroxy loratadine on a wider range of cellular targets and pathways. For instance, its potential interaction with other G-protein coupled receptors, ion channels, or inflammatory mediators could be investigated using various cell-based assays. drugbank.com Some antihistamines have exhibited antibacterial activity against multi-drug resistant clinical isolates, although loratadine itself was found to be inactive in one such study. nih.gov Re-evaluating 12-hydroxy loratadine specifically in similar assays could be warranted.
Deeper Characterization of Minor or Novel Metabolic Pathways Leading to or from 12-Hydroxy Loratadine
The metabolism of loratadine is extensive and complex, primarily involving cytochrome P450 (CYP) enzymes. wikipedia.org The main pathway involves the conversion of loratadine to desloratadine, which is catalyzed predominantly by CYP3A4 and CYP2D6. drugbank.comresearchgate.netpatsnap.com Further hydroxylation of both loratadine and desloratadine occurs, leading to metabolites like 12-hydroxy loratadine. nih.gov While major pathways have been identified, there is potential for the existence of minor or novel metabolic routes.
Studies have shown that in addition to CYP3A4 and CYP2D6, other isoforms such as CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, and CYP2C9 are also involved in loratadine metabolism, albeit to a lesser extent. nih.gov The formation of 3-hydroxydesloratadine (B129375), a major active metabolite of desloratadine, was a long-standing mystery until it was discovered that it is formed via a two-step process involving glucuronidation by UGT2B10 followed by oxidation by CYP2C8. nih.gov This highlights the possibility of other complex and sequential metabolic pathways for other loratadine metabolites, including 12-hydroxy loratadine.
Further research using advanced analytical techniques like high-resolution mass spectrometry could uncover previously unidentified metabolites and metabolic pathways. researchgate.net For example, microbial transformation studies using fungi have identified novel metabolites of loratadine, such as desethoxy loratadine, suggesting that alternative biotransformation pathways exist. ias.ac.in
Development of Advanced In Vitro Models for More Mechanistic Studies (e.g., Organ-on-a-Chip)
Traditional in vitro models, such as human liver microsomes and recombinant enzymes, have been instrumental in identifying the primary enzymes involved in loratadine metabolism. researchgate.netinternationalscholarsjournals.com However, these systems may not fully recapitulate the complex interplay between different cell types and physiological conditions present in the human liver.
The advent of advanced in vitro models like organ-on-a-chip technology offers a promising avenue for more mechanistic studies of 12-hydroxy loratadine. mdpi.comthno.org These microfluidic devices can co-culture different cell types, such as hepatocytes and endothelial cells, in a more physiologically relevant environment, allowing for the investigation of drug metabolism and toxicity with greater accuracy. mdpi.comnih.gov A micropatterned co-culture (MPCC) model of hepatocytes has already demonstrated the ability to generate in vivo metabolites of loratadine, including the glucuronide of 3-hydroxydesloratadine, which was previously challenging to produce in vitro. bioanalysis-zone.comnih.gov
Utilizing such multi-organ-on-a-chip systems could provide deeper insights into the formation of 12-hydroxy loratadine, its potential further metabolism, and its effects on various cell types, including any potential cardiotoxicity or hepatotoxicity. nih.gov
Investigation of its Role as a Biomarker for Specific Metabolic Phenotypes in Preclinical Settings
The significant inter-subject variability in loratadine pharmacokinetics is attributed to the polymorphic nature of the CYP enzymes responsible for its metabolism, particularly CYP2D6, CYP2C19, and CYP3A4. nih.gov This variability can lead to different metabolic profiles among individuals.
In preclinical studies, the metabolite profiles of loratadine have been shown to have species and gender differences. nih.gov For instance, the major circulating metabolite in male rats is a pyridine-N-oxide derivative of desloratadine, while in female rats, the relative amount of desloratadine is higher. nih.gov These differences highlight the potential of using specific metabolites as biomarkers for metabolic phenotypes.
Further preclinical research could investigate whether the levels of 12-hydroxy loratadine, or its ratio to other metabolites, correlate with specific genetic variants of CYP enzymes or with particular metabolic states. frontiersin.org This could help in understanding how different metabolic phenotypes influence the disposition of loratadine and could have implications for personalized medicine in the future. Studies have already begun to explore the use of histamine-derived metabolites as biomarkers for certain diseases, and a similar approach could be applied to loratadine metabolites in relevant preclinical models. nih.govembopress.orgnih.gov
Potential for Derivatization to Enhance Specific Academic Research Properties
Chemical derivatization of 12-hydroxy loratadine could lead to the development of valuable research tools. By modifying its structure, it may be possible to create analogs with enhanced properties for academic research, such as increased potency, selectivity, or the introduction of a fluorescent or radioactive tag for tracing and imaging purposes.
The synthesis of various loratadine analogs has already been explored to investigate structure-activity relationships. researchgate.netresearchgate.net For example, introducing hydroxyl groups and chiral centers has been shown to affect the affinity for the H1 receptor. researchgate.net Similar synthetic strategies could be applied to 12-hydroxy loratadine to create a library of compounds for screening for novel biological activities or for use as chemical probes to study specific biological processes. The synthesis of related compounds, such as 3-hydroxydesloratadine, has been achieved, demonstrating the feasibility of creating such derivatives. jocpr.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
